1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole
Overview
Description
1-(4-Bromophenyl)-2-ethyl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a 4-bromophenyl group and an ethyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to exhibit antimicrobial and antifungal activities . They interact with various enzymes and proteins, disrupting the normal functioning of the target organisms .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it may interact with its targets, leading to changes in their normal functioning . This interaction could potentially inhibit the growth of the target organisms or disrupt their metabolic processes .
Biochemical Pathways
Related compounds have been shown to interfere with various biochemical pathways in their target organisms, leading to downstream effects such as growth inhibition or metabolic disruption .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that it may lead to growth inhibition or metabolic disruption in the target organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole typically involves the condensation of 4-bromoaniline with o-phenylenediamine followed by cyclization. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-ethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzimidazole core can be oxidized or reduced to form different derivatives, which can be useful in medicinal chemistry.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Major Products:
Scientific Research Applications
1-(4-Bromophenyl)-2-ethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-(4-Bromophenyl)-1H-imidazole: This compound shares the 4-bromophenyl group but has a different core structure, leading to distinct chemical and biological properties.
2-(4-Bromophenyl)-1H-benzo[d]imidazole: Similar to 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole but lacks the ethyl group, which can affect its reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of both the 4-bromophenyl and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various research applications .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-ethylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c1-2-15-17-13-5-3-4-6-14(13)18(15)12-9-7-11(16)8-10-12/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQDSYXEIPINCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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